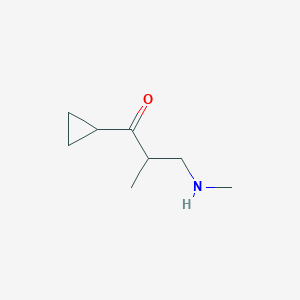![molecular formula C10H15NO B13162493 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B13162493.png)
3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-one: is a bicyclic compound with a unique structure that includes a cyclopropyl group and an azabicyclo octane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-one typically involves the construction of the azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction of the scaffold, which can be achieved through various synthetic routes. For example, starting from an acyclic precursor containing the necessary stereochemical information, the bicyclic structure can be formed through a series of stereocontrolled transformations .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biology, this compound can be used in the study of enzyme interactions and receptor binding due to its rigid bicyclic structure, which can mimic natural substrates or inhibitors.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure can be modified to create analogs with improved pharmacological properties.
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and modifications of the compound .
Vergleich Mit ähnlichen Verbindungen
- 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one
- 8-Oxa-3-azabicyclo[3.2.1]octane
- 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride
Comparison: Compared to these similar compounds, 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-one is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. The cyclopropyl group introduces strain into the molecule, which can affect its stability and reactivity in chemical reactions .
Eigenschaften
Molekularformel |
C10H15NO |
|---|---|
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
3-cyclopropyl-3-azabicyclo[3.2.1]octan-8-one |
InChI |
InChI=1S/C10H15NO/c12-10-7-1-2-8(10)6-11(5-7)9-3-4-9/h7-9H,1-6H2 |
InChI-Schlüssel |
QNNPSTYNOZKQGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2CC3CCC(C2)C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


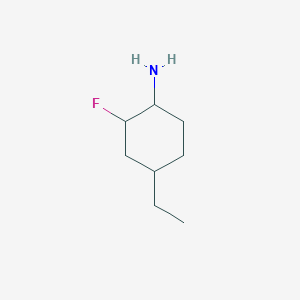

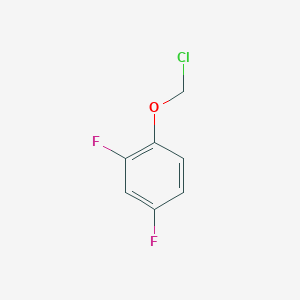
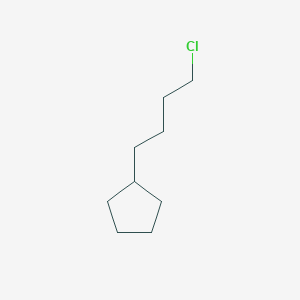
![3-Methoxyspiro[3.3]heptane-1-sulfonamide](/img/structure/B13162432.png)

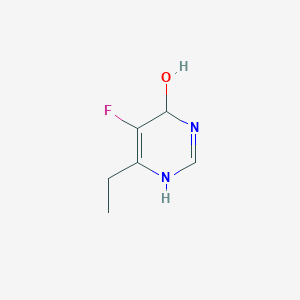
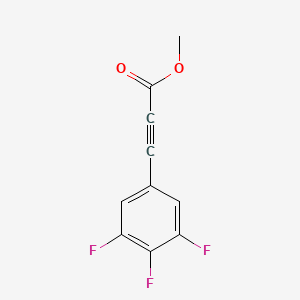
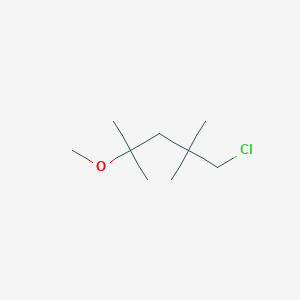
![3-amino-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13162467.png)
![6-Chloro-2-(1,4-diazepan-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B13162474.png)
![[1-(Aminomethyl)-2-methylcyclohexyl]methanol](/img/structure/B13162477.png)
![Methyl 1,3-dihydrospiro[indene-2,2'-oxirane]-3'-carboxylate](/img/structure/B13162488.png)
